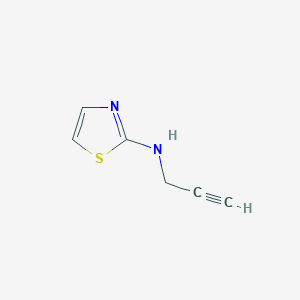

N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine” is a chemical compound that has been used in various scientific studies . It has been involved in reactions such as the visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines .

Synthesis Analysis

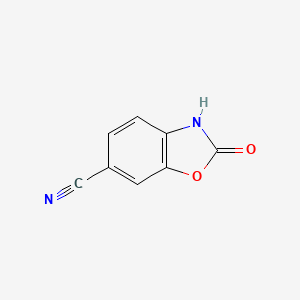

The synthesis of compounds similar to “N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine” has been reported in the literature. For instance, the synthesis and structural characterization of the 1-(cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one was achieved via IR, NMR (1H and 13C), and HRMS .Molecular Structure Analysis

The molecular structure of compounds similar to “N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine” has been analyzed using techniques such as single-crystal X-ray diffraction . The crystal structure of the isolated organic compound was confirmed through this method .Chemical Reactions Analysis

“N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine” has been involved in various chemical reactions. For example, it has been used in the visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen .Physical And Chemical Properties Analysis

The physical and chemical properties of compounds similar to “N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine” have been analyzed. For instance, the mechanical properties of prop-2-en-1-one based compounds were investigated using molecular dimension simulations .Wissenschaftliche Forschungsanwendungen

Visible-Light-Induced Oxidative Formylation

This compound is used in the visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen . This process occurs in the absence of an external photosensitizer and affords the corresponding formamides in good yields under mild conditions . The investigation of the mechanism disclosed that both the starting material and the product act as photosensitizers .

Synthon in Sonogashira Cross-Coupling Reactions

“N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine” is a useful synthon in Sonogashira cross-coupling reactions . It can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis . Under these conditions, the ester group remains unaffected and there is no noticeable alkyne/allene rearrangement .

Stereospecific Synthesis of (E)-exo-Halomethylene Bicyclic Pyridones

The Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines is an efficient, mild, new and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .

Wirkmechanismus

The mechanism of action for the reactions involving “N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine” has been studied. In the visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines, both the starting material and the product act as photosensitizers, and 1 O 2 and O 2 ˙ − are generated through energy transfer and a single electron transfer pathway .

Safety and Hazards

Zukünftige Richtungen

The future directions for the study of “N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine” and similar compounds could involve further investigation of their synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards, and potential applications in various fields .

Eigenschaften

IUPAC Name |

N-prop-2-ynyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2S/c1-2-3-7-6-8-4-5-9-6/h1,4-5H,3H2,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCCRDGYJMCVCDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC1=NC=CS1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-chlorobenzyl)-3-[(4-fluorobenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2648342.png)

![methyl 4-((2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)carbamoyl)benzoate](/img/structure/B2648344.png)

![2-[6-fluoro-3-[(4-fluorophenyl)sulfonyl]-4-oxoquinolin-1(4H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2648350.png)

![ethyl 2-(4-bromobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2648353.png)

![8-methoxy-3-(4-methoxybenzyl)-2-propyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2648357.png)

![1-(2,5-dimethoxyphenyl)-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2648358.png)

![3-(2-chlorobenzyl)-8-cyclopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2648361.png)

![6-(3,5-dibromo-4-hydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2648364.png)